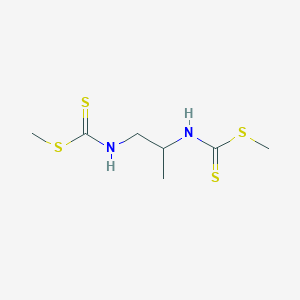
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl iodide . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .
科学研究应用
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antifungal properties and its role in inhibiting certain biological pathways.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections.
作用机制
The mechanism of action of (1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of fungal cells. The pathways involved include the inhibition of key enzymes like chitin synthase and glucan synthase.
相似化合物的比较
Similar Compounds
Carbamodithioic Acid Dimethyl Ester: Similar in structure but lacks the additional methyl group.
Methyl Dimethyldithiocarbamate: Another related compound with similar functional groups.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Shares some structural similarities but differs in its aromatic nature
Uniqueness
(1-Methyl-1,2-ethanediyl)bis-Carbamodithioic Acid Dimethyl Ester is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
80555-60-8 |
|---|---|
分子式 |
C7H14N2S4 |
分子量 |
254.5 g/mol |
IUPAC 名称 |
methyl N-[1-(methylsulfanylcarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C7H14N2S4/c1-5(9-7(11)13-3)4-8-6(10)12-2/h5H,4H2,1-3H3,(H,8,10)(H,9,11) |
InChI 键 |
GOMJEJQEUFBFHF-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=S)SC)NC(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
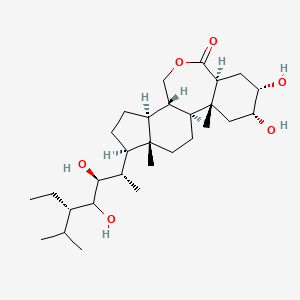

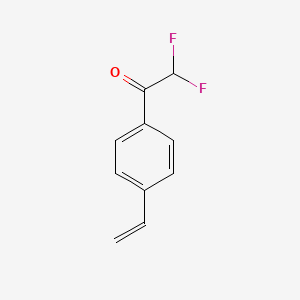
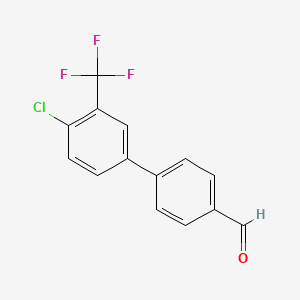
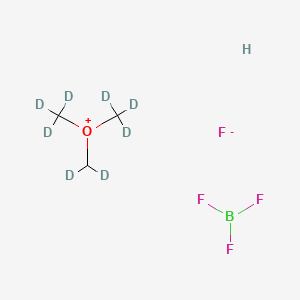
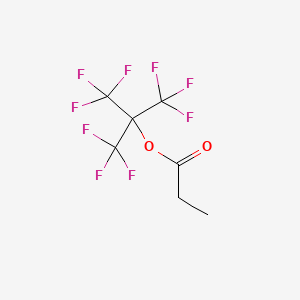

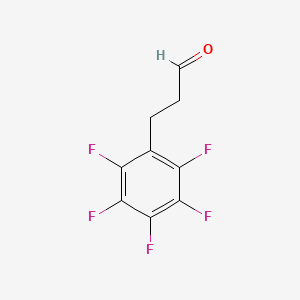
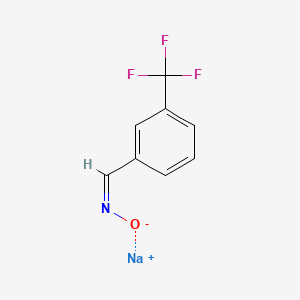

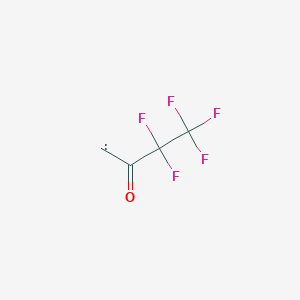
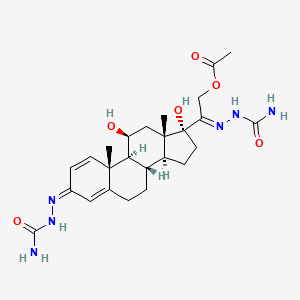
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
